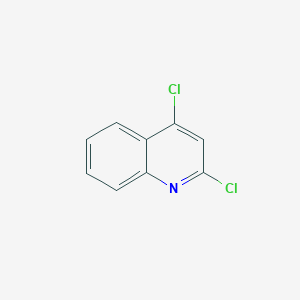

2,4-Dicloroquinolina

Descripción general

Descripción

2,4-Dichloroquinoline is a chlorinated quinoline compound with applications in various chemical syntheses and studies, particularly as a precursor for more complex chemical structures.

Synthesis Analysis

The preparation of 2,4-dichloroquinoline involves reacting 3-amino-2,4-dichloroquinoline with various nucleophiles. This method provides a simple and efficient route to synthesize 2-substituted and 2,4-disubstituted 3-aminoquinolines (Šimáček et al., 2012). Additionally, acetonitrile-mediated synthesis techniques have been used for creating 2,4-dichloroquinoline from 2-ethynylaniline, indicating versatile approaches to its production (Lee et al., 2006).

Molecular Structure Analysis

The molecular structure of 2,4-dichloroquinoline derivatives has been elucidated using techniques like FT-IR, NMR, Mass spectroscopy, and single-crystal X-ray diffraction. These studies reveal the compound's 3-dimensional structure and help in understanding its reactivity and interaction with other molecules (Murugavel et al., 2017).

Chemical Reactions and Properties

2,4-Dichloroquinoline acts as a versatile precursor in various chemical reactions. It has been used to synthesize a wide range of quinoline derivatives, indicating its reactivity towards nucleophiles and its role in forming complex heterocyclic compounds (Rajesh et al., 2015).

Aplicaciones Científicas De Investigación

Efectos insecticidas

La 2,4-dicloroquinolina se ha utilizado en la síntesis de nuevos derivados de quinolina con efectos insecticidas sobre los vectores larvarios de las enfermedades de la malaria y el dengue . Estos derivados mostraron propiedades larvicidas y pupicidas significativas contra un vector de malaria y un vector del dengue .

Agente antimalárico

El compuesto ha mostrado una inhibición de crecimiento significativa de ambas cepas sensibles de Plasmodium falciparum, el parásito que causa la malaria . La eficacia antiplasmódica in vitro de la 4,7-dicloroquinolina reveló valores de IC50 de 6,7 nM (CQ-s) y 8,5 nM (CQ-r) .

Agente antiviral

La this compound ha mostrado una actividad significativa contra el patógeno viral serotipo 2 (DENV-2) en condiciones in vitro .

Agente anticancerígeno

Se ha informado que los compuestos basados en quinolina, incluidos aquellos con 2,4-disustitución como la N-2-difenilquinol-4-carboxamida, son potentes agentes anticancerígenos contra tumores de mama, pulmón y SNC .

Diseño de fármacos

La quinolina, que consiste en benceno fusionado con piridina N-heterocíclica, ha recibido una atención considerable como plantilla central en el diseño de fármacos debido a su amplio espectro de bioactividad . La this compound, como derivado de quinolina, es parte de este enfoque de investigación.

Síntesis química

La this compound se utiliza en diversas áreas de investigación, incluidas las ciencias de la vida, las ciencias de los materiales y la síntesis química . Es un reactivo valioso en la síntesis de compuestos orgánicos más complejos.

Safety and Hazards

2,4-Dichloroquinoline is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Mecanismo De Acción

Target of Action

The primary target of 2,4-Dichloroquinoline and its derivatives is the PI3K enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a significant target in cancer research .

Mode of Action

2,4-Dichloroquinoline interacts with its target, the PI3K enzyme, leading to its inhibition . The inhibition of this enzyme disrupts the normal cellular functions it regulates, thereby exerting its cytotoxic effects .

Biochemical Pathways

These effects can include alterations in cell growth and proliferation, potentially leading to cell death .

Result of Action

The molecular and cellular effects of 2,4-Dichloroquinoline’s action primarily involve cytotoxic activity. The compound has been shown to exhibit significant anticancer activity, with certain derivatives showing better or comparable activity to 2′, 7′-dichlorofluorescein, a reference drug .

Propiedades

IUPAC Name |

2,4-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBJYUUUYZVIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345843 | |

| Record name | 2,4-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

703-61-7 | |

| Record name | 2,4-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: A one-pot method involves the condensation of an appropriate primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride. This method has been shown to produce 2,4-dichloroquinoline and related derivatives in good yields. [, ]

A: Yes, 2,4-dichloroquinoline can be synthesized using diphosgene in acetonitrile by reacting it with 2-ethynylaniline and heating at 130°C or 150°C for 12 hours. [, ]

A: The molecular formula of 2,4-dichloroquinoline is C9H5Cl2N, and its molecular weight is 198.05 g/mol. []

A: 2,4-dichloroquinoline and its derivatives can be characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, EI-MS, and ESI-MS spectroscopy. [, ]

A: The crystal structure of 2,4-dichloroquinoline reveals two crystallographically independent molecules in the asymmetric unit. Both molecules exhibit a planar quinoline ring system. []

A: The reaction of 2,4-dichloroquinoline with sodium azide depends on the solvent and reaction conditions. In DMF, it leads to regioselective formation of either 4-azido-2-chloroquinolines or 5-azido-tetrazolo[1,5-a]quinolines depending on the amount of sodium azide and the presence of catalysts. [, ]

A: Yes, both regioselective (using solid sodium alkoxide in toluene) and standard (using alcoholic alkoxide solutions) alkoxydehalogenation reactions can be carried out on 2,4-dichloroquinolines. The regioselectivity and product distribution can be analyzed using NMR spectroscopy. [, ]

A: Yes, 2,4-dichloroquinoline serves as a versatile precursor for various fused quinoline heterocycles. For instance, it can be used to synthesize pyrroloquinolines, dibenzo[b,g][1,8]naphthyridin-5-ones, and thieno[3,2-c]quinolines. [, , ]

A: The regioselectivity of reactions between 2,4-dichloroquinoline and organozinc reagents can be controlled by using different catalysts and additives. For example, palladium complexes promote α-selective coupling, while LiCl favors γ-selective coupling. [, ]

A: Yes, 2,4-dichloroquinoline and its derivatives can react with alkylene diols, such as ethylene glycol, propylene glycol, and butylene glycol, to form polyethers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

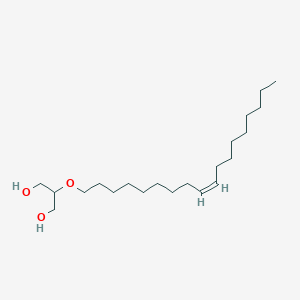

![2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol](/img/structure/B41918.png)

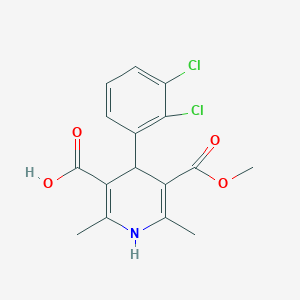

![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)

![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)